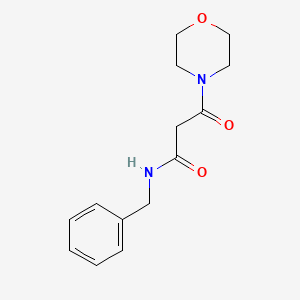![molecular formula C18H14BrN3O3 B6636423 N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide](/img/structure/B6636423.png)
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide, also known as BAY 43-9006, is a small molecule inhibitor that has been extensively studied for its potential therapeutic benefits in various diseases. It was first synthesized in the early 2000s and has since been the subject of numerous scientific studies.
Mechanism of Action
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide 43-9006 inhibits several key signaling pathways involved in cell proliferation, angiogenesis, and inflammation, including the RAF/MEK/ERK and VEGF/VEGFR pathways. By inhibiting these pathways, this compound 43-9006 can prevent the growth and spread of cancer cells, as well as reduce inflammation and angiogenesis in diseased tissues.
Biochemical and Physiological Effects:
This compound 43-9006 has been shown to have a range of biochemical and physiological effects, depending on the disease and tissue being studied. In cancer cells, this compound 43-9006 can induce cell cycle arrest and apoptosis, as well as inhibit tumor angiogenesis and metastasis. In cardiovascular disease, this compound 43-9006 can reduce inflammation and oxidative stress, as well as improve endothelial function and reduce atherosclerosis. In autoimmune disorders, this compound 43-9006 can inhibit the production of pro-inflammatory cytokines and reduce immune cell activation.
Advantages and Limitations for Lab Experiments
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide 43-9006 has several advantages for lab experiments, including its well-characterized mechanism of action, high potency, and availability of commercial sources. However, this compound 43-9006 also has some limitations, including its potential for off-target effects and variability in response between different cell types and tissues.
Future Directions
There are several future directions for research on N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide 43-9006, including the development of more potent and selective inhibitors, the identification of biomarkers for patient selection and monitoring, and the investigation of combination therapies with other drugs. Additionally, this compound 43-9006 has shown promise in preclinical studies for the treatment of other diseases, such as viral infections and neurodegenerative disorders, which could be further explored in future research.
Synthesis Methods
The synthesis of N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide 43-9006 involves the reaction of 5-bromofuran-2-carboxylic acid with 3-aminomethylphenylboronic acid in the presence of a palladium catalyst. The resulting product is then subjected to a series of reactions that ultimately lead to the formation of this compound 43-9006. The synthesis method is complex and requires several steps, but it has been optimized over the years to improve yields and purity.
Scientific Research Applications
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide 43-9006 has been extensively studied for its potential therapeutic benefits in various diseases, including cancer, cardiovascular disease, and autoimmune disorders. It has been shown to have anti-proliferative, anti-angiogenic, and anti-inflammatory effects, making it a promising candidate for the treatment of these diseases. In particular, this compound 43-9006 has been studied for its potential as a cancer therapy, with promising results in preclinical and clinical studies.
properties
IUPAC Name |
N-[3-[[(5-bromofuran-2-carbonyl)amino]methyl]phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O3/c19-16-7-6-15(25-16)18(24)21-10-12-3-1-5-14(9-12)22-17(23)13-4-2-8-20-11-13/h1-9,11H,10H2,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIQGEUYZVJDCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=CC=C2)CNC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-3-methylpyrido[1,2-a]benzimidazole](/img/structure/B6636364.png)
![1-(1-Adamantylmethyl)-3-[2-(4-chlorophenyl)ethyl]urea](/img/structure/B6636370.png)


![1-[3,5-Bis(trifluoromethyl)phenyl]-3-(2-methoxyethyl)urea](/img/structure/B6636394.png)

![3-[(2-Fluorophenyl)methyl]-1-methyl-1-(1-methylpiperidin-4-yl)urea](/img/structure/B6636397.png)
![1-[4-(Dimethylamino)phenyl]-3-(2-hydroxypropyl)urea](/img/structure/B6636398.png)
![1-[(4-Chlorophenyl)methyl]-3-(5-chloropyridin-2-yl)urea](/img/structure/B6636404.png)
![4-[2-(3-Fluorophenyl)ethylcarbamoylamino]benzamide](/img/structure/B6636408.png)

![N-[2-(cyclohexen-1-yl)ethyl]-4-(furan-2-carbonyl)piperazine-1-carboxamide](/img/structure/B6636435.png)